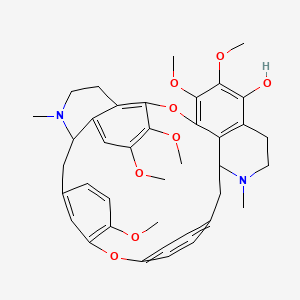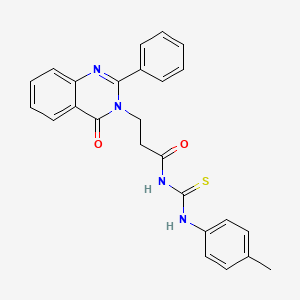
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- is a complex organic compound with a molecular formula of C19H23N3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a biochemical reagent and has potential therapeutic implications.
Métodos De Preparación
The synthesis of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves several steps. One common synthetic route includes the reaction of 1-piperidineacetamide with 3-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into the therapeutic potential of this compound includes its use as a lead compound in drug discovery, particularly for conditions involving neurological and inflammatory pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- can be compared with other similar compounds, such as:
N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide: This compound shares structural similarities but differs in its pyridinyl group, which may influence its reactivity and applications.
1-Piperidineacetamide, 2-methyl-N-(((3-methylphenyl)amino)carbonyl)-:
The uniqueness of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
69020-12-8 |
|---|---|
Fórmula molecular |
C21H25N3O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)carbamoyl]-2-(4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-16-6-5-9-19(14-16)22-21(26)23-20(25)15-24-12-10-18(11-13-24)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,22,23,25,26) |
Clave InChI |
VRLPIDNETOACCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC(=O)CN2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


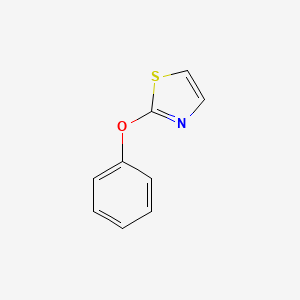
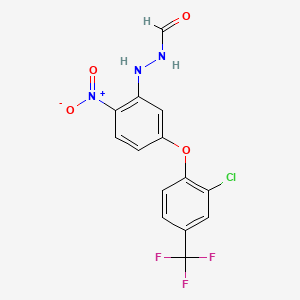
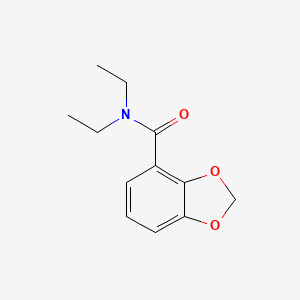
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
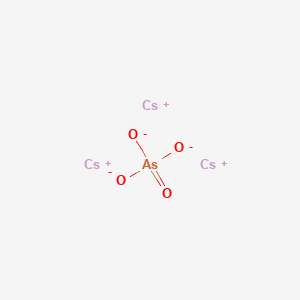

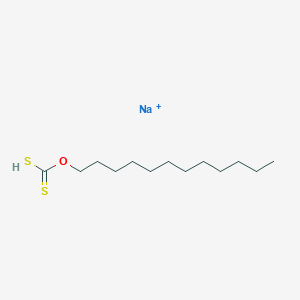

![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
